4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride

Catalog No.
S12214383
CAS No.
M.F
C10H15ClN2O
M. Wt
214.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydroc...

Product Name

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride

IUPAC Name

4-pyridin-2-yloxan-4-amine;hydrochloride

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

InChI

InChI=1S/C10H14N2O.ClH/c11-10(4-7-13-8-5-10)9-3-1-2-6-12-9;/h1-3,6H,4-5,7-8,11H2;1H

InChI Key

MYYLRJZSZOYEBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=N2)N.Cl

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound featuring a tetrahydro-2H-pyran ring substituted with a pyridine moiety and an amine group. Its molecular formula is C11H14ClN, and it has a molecular weight of approximately 201.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of amines and heterocycles. It can undergo:

  • Nucleophilic substitution reactions: The amine group can act as a nucleophile, allowing it to react with electrophiles.
  • Acylation reactions: The amine can be acylated to form amides, which may enhance its biological activity.
  • Cyclization reactions: The presence of the tetrahydropyran ring allows for potential cyclization reactions under certain conditions, which can lead to the formation of more complex structures.

Research indicates that 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride exhibits various biological activities, including:

  • Antimicrobial properties: Some studies suggest that compounds with similar structures may possess antimicrobial activity against certain bacteria and fungi.
  • Cytotoxic effects: Preliminary investigations indicate potential cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapeutics.
  • Neuroprotective effects: Compounds containing pyridine and tetrahydropyran moieties have been explored for neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The synthesis of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride can be achieved through several methods:

  • Cyclization of pyridine derivatives: Starting from pyridine derivatives, one can perform cyclization reactions that yield the tetrahydropyran framework.
  • Reduction reactions: The introduction of the amine group may involve reduction processes on suitable precursors, such as nitriles or imines.
  • Hydrochloride salt formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

The applications of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride are diverse:

  • Pharmaceuticals: Its potential as an antimicrobial or anticancer agent positions it as a candidate for drug development.
  • Chemical intermediates: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Research tools: The compound could be utilized in biological research to study specific pathways or mechanisms due to its unique structure.

Interaction studies involving 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride focus on its binding affinity and interactions with biological targets:

  • Enzyme inhibition assays: Investigating its role as an inhibitor in enzymatic processes could reveal its therapeutic potential.
  • Receptor binding studies: Understanding how this compound interacts with various receptors may elucidate its pharmacological profile.
  • Synergistic effects with other drugs: Exploring combinations with existing medications could enhance therapeutic efficacy.

Several compounds share structural similarities with 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride, including:

Compound NameStructural FeaturesUnique Properties
4-Methyltetrahydro-2H-pyran-4-amine hydrochlorideMethyl group substitution on tetrahydropyranPotentially different biological activity
1-(Pyridin-3-yl)tetrahydro-2H-pyranPyridine at position 3 instead of 2Altered binding properties
Tetrahydroquinoline derivativesSimilar ring structure but different nitrogen placementVarying pharmacological profiles
1-(Tetrahydro-2H-pyran)-piperidine derivativesIncorporation of piperidine instead of pyridineEnhanced central nervous system activity

These comparisons highlight the uniqueness of 4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-amine hydrochloride in terms of its specific biological activities and potential therapeutic applications. Each compound's distinct structural modifications influence its reactivity and interaction profiles, making them suitable for various research and development avenues.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.0872908 g/mol

Monoisotopic Mass

214.0872908 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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